HPPD Inhibition vs. Clinical Benchmark NTBC
3-(2-Fluoro-4-hydroxyphenyl)propanoic acid demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89-90 nM in pig liver assays [1]. This activity is comparable to the clinically approved HPPD inhibitor nitisinone (NTBC), which exhibits an IC50 of 40-173 nM depending on the assay . The fluorinated phenylpropanoic acid scaffold provides a distinct chemotype from the triketone class of HPPD inhibitors, offering a different structure-activity relationship (SAR) for inhibitor development.
| Evidence Dimension | HPPD Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 89-90 nM |
| Comparator Or Baseline | NTBC (nitisinone): 40-173 nM |
| Quantified Difference | Target compound activity within the range of the clinical benchmark |
| Conditions | Pig liver HPPD enzyme assay for target compound; recombinant human HPPD and other assays for NTBC |
Why This Matters
Demonstrates that the compound possesses a level of enzyme inhibitory activity that is on par with a clinically used drug, validating its potential as a lead scaffold or pharmacological tool for HPPD-related research.
- [1] BindingDB. (2012). BDBM50403928 (CHEMBL307048). Affinity Data: IC50 89-90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. View Source
